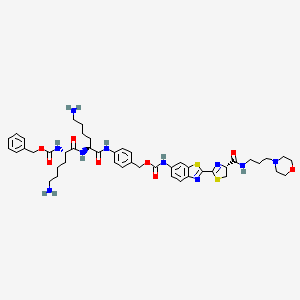

CTB probe-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H60N10O8S2 |

|---|---|

Peso molecular |

945.2 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[[2-[(4R)-4-(3-morpholin-4-ylpropylcarbamoyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-6-yl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C46H60N10O8S2/c47-19-6-4-11-36(52-42(59)37(12-5-7-20-48)55-46(61)64-28-31-9-2-1-3-10-31)41(58)50-33-15-13-32(14-16-33)29-63-45(60)51-34-17-18-35-39(27-34)66-44(53-35)43-54-38(30-65-43)40(57)49-21-8-22-56-23-25-62-26-24-56/h1-3,9-10,13-18,27,36-38H,4-8,11-12,19-26,28-30,47-48H2,(H,49,57)(H,50,58)(H,51,60)(H,52,59)(H,55,61)/t36-,37-,38-/m0/s1 |

Clave InChI |

ZAAZGBJFGYJXTG-QXUSSCGESA-N |

SMILES isomérico |

C1COCCN1CCCNC(=O)[C@@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC6=CC=CC=C6 |

SMILES canónico |

C1COCCN1CCCNC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

The intricate journey of Cholera Toxin Subunit B: A technical guide to its mechanism of action

For researchers, scientists, and drug development professionals, Cholera Toxin Subunit B (CTB) presents a fascinating paradigm of protein-lipid interaction and intracellular trafficking. Its high-affinity binding to the monosialoganglioside GM1 and subsequent journey into the cell have not only illuminated fundamental cellular processes but also opened avenues for its use as a versatile tool in neuroscience and as a potential vehicle for drug delivery. This in-depth technical guide dissects the core mechanism of action of CTB, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

High-Affinity Binding to GM1: The Gateway to the Cell

The initial and critical step in the action of Cholera Toxin is the specific and high-affinity binding of its B subunit pentamer to the ganglioside GM1, which is enriched in lipid rafts on the surface of target cells.[1][2] Each of the five identical B subunits possesses a binding site for the pentasaccharide headgroup of GM1.[3] This multivalent interaction significantly enhances the avidity of the binding, ensuring a stable association with the cell membrane.

Quantitative Analysis of CTB-GM1 Binding Affinity

The binding affinity between CTB and GM1 has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The reported dissociation constant (Kd) values, while consistently in the nanomolar to picomolar range, can vary depending on the experimental setup, such as the presentation of GM1 (in solution, on a chip surface, or within a lipid bilayer).

| Experimental Technique | Ligand (on surface/in cell) | Analyte (in solution) | Reported Kd (Dissociation Constant) | Reference |

| Surface Plasmon Resonance (SPR) | GM1 ganglioside | Cholera Toxin | 4.61 x 10⁻¹² M | [3][4] |

| Surface Plasmon Resonance (SPR) | GM1 ganglioside | Cholera Toxin B Subunit | 1.9 (±0.9) x 10⁻¹⁰ M | |

| Surface Plasmon Resonance (SPR) | GM1 in solid supported lipid membrane | Cholera Toxin B Subunit | (1.5 ± 0.5) nM | |

| Isothermal Titration Calorimetry (ITC) | Cholera Toxin B Subunit | GM1 ganglioside | 43 nM |

Cellular Entry and Intracellular Trafficking: A Retrograde Journey

Following binding to GM1, the CTB-GM1 complex is internalized by the cell through various endocytic pathways. Both clathrin-dependent and clathrin-independent mechanisms, including caveolae-mediated endocytosis, have been implicated in the uptake of CTB. The specific pathway utilized can be cell-type dependent.

Once inside the cell, CTB embarks on a remarkable retrograde trafficking pathway, moving from early endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER). This journey is crucial for the toxic action of the holotoxin, as it allows the catalytic A subunit to be released into the cytosol. The retrograde transport of CTB itself has made it an invaluable tool for neuroanatomical tracing.

Visualizing the Pathway

The following diagram illustrates the key steps in the binding, uptake, and retrograde trafficking of Cholera Toxin Subunit B.

Experimental Protocols for Studying the CTB Mechanism of Action

A variety of experimental techniques are employed to investigate the different stages of CTB's interaction with and entry into cells. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Measuring CTB-GM1 Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binding of CTB to GM1.

Methodology:

-

Sensor Chip Preparation:

-

A sensor chip with a carboxymethylated dextran (B179266) surface (e.g., CM5) is typically used.

-

The chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

GM1 gangliosides, often incorporated into liposomes, are immobilized on the chip surface via amine coupling or by capturing biotinylated GM1 on a streptavidin-coated chip.

-

The remaining active esters on the surface are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP) is continuously flowed over the sensor surface to establish a stable baseline.

-

Serial dilutions of purified CTB in the running buffer are injected over the GM1-coated surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound CTB, is monitored in real-time as a sensorgram.

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of CTB.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to calculate the kinetic constants (ka, kd) and the affinity constant (Kd = kd/ka).

-

Fluorescence Microscopy for Visualizing CTB Uptake and Trafficking

Fluorescence microscopy is a powerful tool to visualize the internalization and intracellular localization of fluorescently labeled CTB.

Objective: To qualitatively and quantitatively assess the endocytosis and retrograde transport of CTB.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest (e.g., HeLa, Caco-2) on glass-bottom dishes or coverslips.

-

Wash the cells with a suitable buffer (e.g., pre-chilled HBSS with 0.5% BSA).

-

Incubate the cells with a fluorescently labeled CTB conjugate (e.g., CTB-Alexa Fluor 488) at a concentration of 1-5 µg/mL in cold buffer for 30-60 minutes on ice to allow binding but prevent internalization.

-

To initiate uptake, wash the cells with warm medium and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

-

Fixation and Staining (Optional):

-

At each time point, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

For co-localization studies, cells can be permeabilized (e.g., with 0.1% Triton X-100) and stained with antibodies against specific organelle markers (e.g., EEA1 for early endosomes, GM130 for Golgi).

-

-

Imaging and Analysis:

-

Acquire images using a confocal or wide-field fluorescence microscope.

-

Analyze the images to determine the localization of CTB within the cells over time.

-

Quantitative analysis can be performed by measuring the fluorescence intensity in different cellular compartments or by using automated image analysis software to quantify the number and size of CTB-containing vesicles.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the CTB-GM1 interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified CTB in a suitable buffer (e.g., PBS or Tris-HCl). The concentration is typically in the range of 10-100 µM.

-

Prepare a solution of GM1 (often as micelles or in a buffer containing a low concentration of detergent to ensure solubility) at a concentration 10-20 times higher than the CTB concentration.

-

It is critical that both the protein and ligand solutions are in identical, degassed buffer to minimize heats of dilution.

-

-

Titration:

-

The CTB solution is placed in the sample cell of the calorimeter.

-

The GM1 solution is loaded into the injection syringe.

-

A series of small, precise injections of the GM1 solution are made into the CTB solution while the temperature is held constant.

-

-

Data Acquisition and Analysis:

-

The heat released or absorbed after each injection is measured and plotted against the molar ratio of GM1 to CTB.

-

The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

Conclusion

The mechanism of action of Cholera Toxin Subunit B is a well-orchestrated process initiated by its highly specific and avid binding to the GM1 ganglioside. This interaction triggers its internalization and subsequent retrograde transport through the endomembrane system. The detailed understanding of this pathway, facilitated by the quantitative and qualitative experimental approaches outlined in this guide, not only provides fundamental insights into cell biology but also underpins the development of CTB-based applications in research and medicine. For drug development professionals, the intrinsic properties of CTB as a non-toxic, cell-targeting, and intracellular delivery vehicle continue to inspire novel strategies for targeted therapeutics.

References

- 1. Binding Cooperativity Matters: A GM1-Like Ganglioside-Cholera Toxin B Subunit Binding Study Using a Nanocube-Based Lipid Bilayer Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internalization and degradation of cholera toxin by cultured cells: relationship to toxin action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Cholera Toxin B Subunit (CTB) as a Neuronal Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Cholera Toxin B subunit (CTB) has established itself as a highly sensitive and versatile tool for neuronal tracing, enabling the meticulous mapping of neural circuits. Its unique properties, primarily its high-affinity binding to the neuronal surface and subsequent robust transport, make it an invaluable probe in neuroscience research and a potential vector for targeted drug delivery in the nervous system. This technical guide delves into the core principles of CTB as a neuronal tracer, providing a comprehensive overview of its mechanism, experimental protocols, and key quantitative data.

Mechanism of Action: A Tale of Specificity and Transport

The efficacy of CTB as a neuronal tracer hinges on its specific interaction with the monosialoganglioside GM1, which is abundantly expressed on the outer leaflet of the neuronal plasma membrane. This interaction initiates a cascade of events leading to the internalization and subsequent axonal transport of the CTB protein.

CTB, the non-toxic component of the cholera toxin, binds with high avidity to the pentasaccharide chain of the GM1 ganglioside.[1][2][3][4][5] This binding triggers receptor-mediated endocytosis, a highly efficient process that allows for a greater uptake rate compared to tracers that rely on passive endocytosis, such as horseradish peroxidase (HRP). Once internalized, CTB is trafficked through the endosomal-lysosomal pathway and can be transported both retrogradely and anterogradely along the axon.

Retrograde Transport: This is the primary and most robust mode of CTB transport. Following uptake at the axon terminal, CTB is transported towards the cell body (soma). This allows for the identification of neurons that project to a specific target area where CTB was injected.

Anterograde Transport: While less prominent than retrograde transport, CTB can also be transported from the cell body towards the axon terminals. This anterograde transport is particularly effective for labeling fine axonal morphologies and terminal arborizations. However, anterograde transport can sometimes be associated with damage to the tissue at the injection site.

The active transport of CTB within the axon is dependent on intact microtubules. Disruption of these cytoskeletal tracks with agents like colchicine (B1669291) significantly inhibits both anterograde and retrograde transport of CTB, confirming its reliance on active cellular machinery.

Quantitative Data for Experimental Design

The successful application of CTB as a neuronal tracer relies on the careful consideration of several quantitative parameters. The following tables summarize key data gathered from various studies to aid in the design of robust and reproducible experiments.

Table 1: Axonal Transport Rates of CTB

| Direction of Transport | Rate (mm/day) | Animal Model | Reference |

| Anterograde | 80 - 90 | Rat | |

| Retrograde | 160 | Rat |

Table 2: Recommended Experimental Parameters for CTB Neuronal Tracing

| Parameter | Recommended Value/Range | Notes | References |

| Concentration | 0.05% - 1% (w/v) | Lower concentrations (e.g., 0.1%) can be effective for retrograde tracing, while higher concentrations (e.g., 1%) are often used for anterograde tracing. | |

| Injection Volume | 0.2 µL - 4 µL | Dependent on the size of the target structure. Smaller volumes are preferred for discrete injection sites. | |

| Survival Time | 3 - 14 days | Optimal labeling is often observed between 3 and 7 days post-injection. Longer survival times can lead to blurred or incomplete neuronal morphology. | |

| Iontophoresis Current | 2 - 3 µA | For iontophoretic delivery, a positive current is applied in cycles (e.g., 7 seconds on/off). | |

| Iontophoresis Duration | 2 - 10 minutes | The duration depends on the desired size of the injection site. |

Key Experimental Protocols

The following sections provide detailed methodologies for the use of CTB in neuronal tracing studies. These protocols are synthesized from multiple sources to represent a standard workflow.

General Surgical and Injection Procedure

-

Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).

-

Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Perform a craniotomy to expose the target brain region.

-

Tracer Injection: Deliver CTB to the target area using either pressure injection with a microsyringe or iontophoresis through a glass micropipette.

-

Pressure Injection: Slowly inject the desired volume of CTB solution. Leave the needle in place for a few minutes to prevent backflow.

-

Iontophoresis: Use a positive current to eject the positively charged CTB molecules from the micropipette.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal protocols.

Tissue Processing and Immunohistochemistry for CTB Visualization

-

Perfusion and Fixation: After the designated survival period, deeply anesthetize the animal and perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate (B84403) buffer).

-

Post-fixation and Cryoprotection: Remove the brain and post-fix it in the same fixative overnight. Subsequently, cryoprotect the tissue by immersing it in a sucrose (B13894) solution (e.g., 30% sucrose in phosphate buffer) until it sinks.

-

Sectioning: Section the brain tissue at a desired thickness (e.g., 40-50 µm) using a cryostat or a freezing microtome.

-

Immunohistochemistry:

-

Rinsing: Rinse the sections multiple times in phosphate-buffered saline (PBS).

-

Endogenous Peroxidase Quenching: Incubate sections in a solution of hydrogen peroxide (e.g., 0.3% H₂O₂) in PBS to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution containing normal serum (e.g., normal rabbit serum) and a detergent (e.g., Triton X-100) in PBS.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against CTB (e.g., goat anti-CTB) diluted in the blocking solution for an extended period (e.g., 2 days at room temperature or 4 days at 4°C) to ensure deep penetration.

-

Secondary Antibody Incubation: After rinsing, incubate the sections with a biotinylated secondary antibody (e.g., biotinylated rabbit anti-goat).

-

Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) method for signal amplification.

-

Visualization: Visualize the labeling using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown reaction product.

-

Visualizing the Principles: Diagrams and Workflows

To further elucidate the core principles of CTB neuronal tracing, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: CTB binds to GM1, is internalized, and transported within the neuron.

Caption: A typical experimental workflow for neuronal tracing using CTB.

Caption: Key advantages and disadvantages of CTB as a neuronal tracer.

Conclusion: A Powerful Tool for Neuroanatomical Exploration

The Cholera Toxin B subunit remains a cornerstone of neuroanatomical tracing due to its high sensitivity, robust transport, and versatility. Its well-characterized mechanism of action, centered on the specific binding to GM1 gangliosides, provides a reliable basis for mapping neural connections. By understanding the core principles outlined in this guide, including the quantitative aspects of its transport and the detailed experimental protocols, researchers and drug development professionals can effectively leverage CTB to unravel the intricate wiring of the nervous system and explore its potential for targeted therapeutic delivery. The use of fluorescently conjugated CTB further enhances its utility, allowing for multiplex tracing and detailed morphological analysis. As our understanding of neural circuitry becomes increasingly complex, the precision and reliability of tools like CTB will continue to be indispensable.

References

- 1. Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrograde Tracing [labome.com]

- 3. mdpi.com [mdpi.com]

- 4. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Did you choose appropriate tracer for retrograde tracing of retinal ganglion cells? The differences between cholera toxin subunit B and Fluorogold - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Cholera Toxin B Subunit (CTB) for In-Depth Analysis of Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing the Cholera Toxin B (CTB) subunit as a powerful tool for the investigation of lipid rafts. Lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, play crucial roles in cellular processes such as signal transduction, protein trafficking, and host-pathogen interactions. The specific, high-affinity binding of the non-toxic B subunit of Cholera Toxin to the ganglioside GM1, a well-established lipid raft marker, makes it an invaluable probe for visualizing, isolating, and functionally characterizing these dynamic membrane structures.

Core Principles: CTB as a Lipid Raft Marker

The utility of CTB in lipid raft analysis stems from its molecular structure and binding properties. CTB is a homopentamer, meaning it consists of five identical protein subunits arranged in a ring.[1][2] This pentameric structure allows for the multivalent binding of up to five GM1 ganglioside molecules on the cell surface.[1][2] GM1 gangliosides are preferentially localized within lipid rafts, making fluorescently labeled CTB an excellent marker for identifying and tracking these domains.[3][4]

The binding of CTB to multiple GM1 molecules can induce cross-linking and stabilization of otherwise small and transient lipid rafts, facilitating their visualization and biochemical isolation.[2][5] This property, while advantageous for detection, should be considered during data interpretation, as it can potentially alter the natural state of the rafts.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the interaction of CTB with GM1 and its application in lipid raft analysis.

Table 1: Binding Affinity of Cholera Toxin B Subunit to Gangliosides

| Ganglioside | Dissociation Constant (Kd) | Method | Reference |

| GM1 | 4.61 x 10-12 M | Surface Plasmon Resonance | [6] |

| GM1 | 1.9 (±0.9) x 10-10 M | Surface Plasmon Resonance | [7] |

| GM1 (mutant CTB H57A) | 5.0 (±3.7) x 10-10 M | Surface Plasmon Resonance | [7] |

| GM2 | - | Surface Plasmon Resonance | [6] |

| GD1a | - | Surface Plasmon Resonance | [6] |

| Asialo-GM1 | 1.88 x 10-10 M | Surface Plasmon Resonance | [6] |

Note: The binding affinity of CTB is significantly higher for GM1 compared to other gangliosides, highlighting its specificity as a GM1 probe.

Table 2: Quantitative Analysis of GM1 Expression in Murine T Cell Subsets

| Thymocyte Subset | Mean Fluorescence Intensity (MFI) of CTB-FITC (Young Mice) | MFI of CTB-FITC (Aged Mice) | Reference |

| CD4-CD8- | 100 ± 5 | 102 ± 6 | [3] |

| CD4+CD8+ | 60 ± 4 | 62 ± 5 | [3] |

| CD4+CD8- | 75 ± 6 | 78 ± 7 | [3] |

| CD4-CD8+ | 90 ± 7 | 93 ± 8 | [3] |

Note: Data are representative and show differential expression of GM1 across T cell populations, which can be quantified using fluorescently labeled CTB and flow cytometry.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CTB for lipid raft analysis.

Protocol for Visualizing Lipid Rafts using Fluorescence Microscopy

This protocol is adapted for labeling lipid rafts on the surface of live or fixed cells using fluorescently conjugated CTB.

Materials:

-

Fluorescently conjugated Cholera Toxin Subunit B (e.g., CF® Dye Conjugates)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Hank's Balanced Salt Solution (HBSS)

-

4% Paraformaldehyde (PFA) in PBS

-

Complete cell culture medium

-

Microscopy-grade coverslips or imaging dishes

Procedure for Surface Labeling of Live Cells:

-

Wash cells once with 1X HBSS supplemented with 0.5% BSA, pre-chilled to 4°C.

-

Dilute the reconstituted fluorescently conjugated CTB in pre-chilled 1X HBSS + 0.5% BSA to a final concentration of 400 ng/mL to 1 µg/mL.[1]

-

Remove the buffer from the cells and add the diluted CTB conjugate.

-

Incubate the cells at 4°C for 30 minutes, protected from light.[1] Incubation at 4°C minimizes endocytosis of the CTB-GM1 complexes.

-

Wash the cells three times with pre-chilled 1X HBSS + 0.5% BSA.[1]

-

Fix the cells in 4% PFA in 1X PBS for 15 minutes at 4°C, protected from light.[1]

-

Wash the cells twice with 1X PBS.

-

Mount the coverslips or proceed with imaging on an appropriate fluorescence microscope (e.g., confocal or TIRF).

Procedure for Tracking Membrane Vesicle Trafficking:

-

Dilute the reconstituted fluorescently conjugated CTB in complete cell culture medium to a final concentration of 400 ng/mL to 1 µg/mL and add it to the cells.[1]

-

Incubate the cells at 37°C, protected from light, for 10 minutes to 1 hour or longer, depending on the desired trafficking time.[1]

-

Wash the cells twice with HBSS.

-

Fix the cells in 4% PFA in 1X PBS for 15 minutes at room temperature, protected from light.[1]

-

Wash the cells twice with 1X PBS and proceed with imaging.

Protocol for Biochemical Isolation of Lipid Rafts (Detergent-Resistant Membranes)

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid raft components, using sucrose (B13894) density gradient centrifugation.

Materials:

-

Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Sucrose solutions (in TNE): 80% (w/v), 35% (w/v), and 5% (w/v).

-

TNE buffer

-

Ultracentrifuge and appropriate tubes (e.g., SW 41 Ti rotor)

-

Dounce homogenizer

Procedure:

-

Grow cells to confluency (approximately 1-2 x 108 cells).

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 1 mL of ice-cold Lysis Buffer and incubating on ice for 30 minutes.

-

Homogenize the lysate with 10-15 strokes in a Dounce homogenizer on ice.

-

Mix the 1 mL of lysate with 1 mL of 80% sucrose in TNE to achieve a final concentration of 40% sucrose.

-

Carefully layer the 2 mL of 40% sucrose lysate at the bottom of an ultracentrifuge tube.

-

Gently overlay the lysate with 6 mL of 35% sucrose in TNE.

-

Finally, overlay with 4 mL of 5% sucrose in TNE.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.[8]

-

After centrifugation, a visible opaque band should appear at the 5%/35% sucrose interface; this is the lipid raft fraction.[8]

-

Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found in fractions 4-6.[8]

-

The collected fractions can be analyzed by Western blotting for the presence of lipid raft markers (e.g., Flotillin, Caveolin) and other proteins of interest. To confirm the presence of GM1, a dot blot can be performed using HRP-conjugated CTB.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of CTB in lipid raft analysis.

Caption: Mechanism of Cholera Toxin B (CTB) binding to GM1 gangliosides within a lipid raft.

Caption: Experimental workflow for lipid raft analysis using fluorescently labeled CTB.

Caption: Simplified signaling pathway initiated by CTB-induced lipid raft clustering in B-cells.

Conclusion and Considerations

The Cholera Toxin B subunit is a versatile and widely used tool for the study of lipid rafts. Its high affinity and specificity for GM1 allow for robust visualization and isolation of these membrane microdomains. However, researchers should be mindful of the potential for CTB to induce artifactual clustering of rafts due to its multivalent nature.[2] The experimental protocols provided in this guide offer a solid foundation for utilizing CTB in lipid raft analysis. By combining these techniques with careful experimental design and data interpretation, researchers can gain valuable insights into the structure, dynamics, and function of lipid rafts in various biological contexts, from fundamental cell biology to drug development and disease pathogenesis.

References

- 1. biotium.com [biotium.com]

- 2. Functions of cholera toxin B-subunit as a raft cross-linker [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative differences in lipid raft components between murine CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A mutant cholera toxin B subunit that binds GM1- ganglioside but lacks immunomodulatory or toxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Cholera Toxin B Subunit (CTB) Retrograde Transport in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Cholera toxin B subunit (CTB) has emerged as a powerful tool in neuroscience for its remarkable ability to be taken up by nerve terminals and transported retrogradely to the neuronal soma.[1][2][3] This property has made it an invaluable tracer for mapping neural circuits.[1][2] Beyond its utility as a tracer, the mechanism of CTB's journey through the neuron offers profound insights into the fundamental processes of axonal transport and intracellular trafficking. This guide provides a detailed examination of the core mechanisms governing CTB retrograde transport in neurons, presents quantitative data for comparative analysis, outlines key experimental protocols, and visualizes the intricate pathways involved.

Initial Binding and Internalization at the Neuronal Membrane

The journey of CTB into the neuron begins with its high-affinity binding to the monosialoganglioside GM1, which is highly concentrated in the outer leaflet of the neuronal plasma membrane, particularly in lipid rafts. The pentameric structure of CTB allows it to bind to five GM1 molecules simultaneously, leading to cross-linking of these receptors. This cross-linking is a crucial event that influences the subsequent trafficking of the CTB-GM1 complex and enhances the efficiency of its retrograde transport.

Endocytic Pathways for CTB Uptake

Following binding to GM1, the CTB-GM1 complex is internalized into the neuron through several endocytic pathways. Evidence suggests that CTB uptake is a multifaceted process, not relying on a single mechanism. The primary pathways implicated are:

-

Lipid Raft-Mediated Endocytosis: Given that GM1 gangliosides are enriched in lipid rafts, it is a major entry route for CTB.

-

Macropinocytosis: This process of non-specific bulk fluid uptake has also been shown to play a significant role in the internalization of CTB.

-

Clathrin-Mediated Endocytosis: While less emphasized than lipid rafts and macropinocytosis in some contexts, clathrin-mediated endocytosis is also involved in the uptake of CTB, particularly at the presynaptic terminal.

The convergence of these pathways leads to the formation of endosomes containing CTB, marking the beginning of its intracellular journey.

Retrograde Axonal Transport: A Journey to the Soma

Once internalized at the axon terminal, CTB-containing vesicles are actively transported retrogradely along the axon toward the cell body. This long-distance transport is crucial for delivering the toxin and any associated cargo from the periphery to the central processing unit of the neuron.

The Molecular Machinery of Transport

Retrograde axonal transport is a microtubule-dependent process. The motor protein complex responsible for this movement is primarily cytoplasmic dynein, which moves cargo along microtubule tracks toward their minus ends, located in the neuronal soma. The CTB-containing endosomes act as cargo for this intricate molecular machinery.

Quantitative Aspects of CTB Transport

The efficiency and rate of CTB retrograde transport are critical parameters for its use as a neuronal tracer and for potential drug delivery applications.

| Parameter | Reported Value(s) | Species/System | Reference |

| Retrograde Transport Rate | ~160 mm/day | Rat Retinal Ganglion Cells | |

| 6.3 mm/hr | Dog Cardiac Neurons | ||

| 36.6 µm/hr (0.88 mm/day) | Rat Vagal Afferent Neurons (in vitro) | ||

| Transport Efficiency | Modification with CTB improved liposome (B1194612) transport efficiency from 4.5% to 17.3% (nerve administration) and 2.6% to 4.8% (muscle administration). | Rat Sciatic Nerve / Tibialis Anterior Muscle |

Intracellular Trafficking in the Neuronal Soma

Upon arrival in the neuronal soma, CTB-containing vesicles undergo further sorting and trafficking to various intracellular organelles. This part of the pathway is crucial for the ultimate fate of the toxin and any molecules it may be carrying.

The Journey Through the Endosomal System to the Golgi and ER

The primary destination for retrogradely transported CTB is the trans-Golgi network (TGN) and subsequently the endoplasmic reticulum (ER). This trafficking route is thought to occur via the endosomal system. CTB-containing endosomes mature and are sorted for transport to the TGN. From the TGN, CTB can then be transported in a retrograde manner to the ER. This endosome-to-Golgi-to-ER pathway is a well-established route for several toxins and viruses.

Experimental Protocols

The study of CTB retrograde transport relies on a variety of experimental techniques. Below are outlines of key protocols.

In Vivo Neuronal Tracing with CTB

This protocol is used to map neuronal connections in a living animal.

-

Tracer Preparation: Dissolve fluorescently conjugated or unconjugated CTB in a sterile buffer (e.g., 0.1M Phosphate Buffer) to the desired concentration (e.g., 0.5%).

-

Animal Anesthesia: Anesthetize the animal according to approved institutional protocols.

-

Surgical Exposure: Surgically expose the target injection site (e.g., a specific muscle or brain region).

-

Tracer Injection: Using a Hamilton syringe or a similar microinjection system, inject a small volume of the CTB solution into the target tissue.

-

Survival Period: Allow the animal to recover and survive for a period sufficient for retrograde transport to occur (typically 3-7 days).

-

Tissue Processing: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), and dissect the relevant neural tissue (e.g., spinal cord, brain).

-

Visualization: If using unconjugated CTB, perform immunohistochemistry with an anti-CTB antibody followed by a secondary antibody conjugated to a fluorophore or an enzyme for colorimetric detection. If using a fluorescently conjugated CTB, the tissue can be directly imaged using fluorescence microscopy.

In Vitro Axonal Transport Assay using Microfluidic Devices

Microfluidic chambers allow for the fluidic isolation of neuronal compartments, enabling precise study of axonal transport.

-

Cell Culture: Plate primary neurons in the somatic compartment of a microfluidic device. Allow axons to grow into the axonal compartment.

-

Tracer Application: Apply fluorescently labeled CTB to the axonal compartment.

-

Live-Cell Imaging: Using time-lapse fluorescence microscopy, image the movement of CTB-containing vesicles along the axons in the microchannels.

-

Data Analysis: Track the movement of individual vesicles to calculate transport velocity and flux.

Implications for Drug Development

The efficient retrograde transport of CTB makes it an attractive candidate for delivering therapeutics to the central nervous system. By conjugating drugs, nucleic acids, or nanoparticles to CTB, it may be possible to target specific neuronal populations from peripheral administration sites. Understanding the intricacies of its transport mechanism is paramount for the rational design of such targeted delivery systems. For instance, enhancing the interaction with specific endocytic pathways or motor proteins could improve the efficiency of drug delivery.

Conclusion

The retrograde transport of the Cholera toxin B subunit in neurons is a highly orchestrated process involving specific molecular interactions and established cellular machinery. From its initial binding to GM1 gangliosides and subsequent endocytosis, through its active transport along axonal microtubules by dynein motors, to its final delivery to the Golgi apparatus and endoplasmic reticulum in the soma, each step is a potential point of regulation and a target for therapeutic intervention. The continued elucidation of this pathway will not only advance our understanding of fundamental neurobiology but also pave the way for novel strategies in the treatment of neurological disorders.

References

GM1 Ganglioside as a Receptor for the Cholera Toxin B (CTB) Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ganglioside GM1 as the primary receptor for the cholera toxin B (CTB) subunit. It delves into the molecular interactions, the critical role of lipid rafts, downstream signaling events, and the application of CTB as a neuroanatomical tracer. This document also includes detailed experimental protocols and quantitative binding data to serve as a valuable resource for researchers in the field.

Introduction: The CTB-GM1 Interaction

The cholera toxin (CT), secreted by Vibrio cholerae, is an AB₅ toxin composed of a single catalytic A subunit and a pentameric B subunit (CTB) responsible for binding to host cells.[1][2] The B subunit forms a stable, ring-shaped homopentamer that can bind up to five GM1 gangliosides on the cell surface.[1][3] This high-avidity interaction is the crucial first step in the intoxication process, leading to the internalization of the toxin and subsequent disruption of cellular signaling. Beyond its role in cholera pathogenesis, the specific and high-affinity binding of CTB to GM1 has made it an invaluable tool in cell biology for identifying and tracking lipid rafts and as a retrograde neuronal tracer.[4]

GM1 is a monosialotetrahexosylganglioside, a type of glycosphingolipid, primarily located in the outer leaflet of the plasma membrane. It is particularly enriched in lipid rafts, which are dynamic, cholesterol- and sphingolipid-rich microdomains that serve as platforms for signal transduction. The clustering of GM1 within these rafts is thought to be a key factor in the multivalent binding of CTB and the subsequent cellular response.

While GM1 is considered the primary and high-affinity receptor for CTB, some studies suggest that CTB can also bind to other fucosylated glycans and glycoproteins, indicating that alternative receptors may play a role in cholera toxin intoxication, particularly in cells with low GM1 expression.

Molecular and Structural Basis of the Interaction

The CTB pentamer has five identical binding sites, each recognizing the oligosaccharide headgroup of GM1. The specificity of this interaction is primarily driven by hydrogen bonds between amino acid residues in the CTB binding pocket and the terminal galactose and sialic acid residues of the GM1 pentasaccharide. Specifically, the terminal galactose and sialic acid moieties of GM1 account for the majority of the binding interactions.

The structure of GM1 consists of a ceramide lipid anchor embedded in the membrane and a complex oligosaccharide chain exposed to the extracellular space. The multivalent nature of the CTB pentamer allows it to cross-link up to five individual GM1 molecules, leading to the clustering of these receptors on the cell surface. This clustering is believed to induce negative membrane curvature, facilitating the endocytosis of the toxin-receptor complex. Interestingly, even a single GM1 binding site on the CTB pentamer is sufficient for the toxin to enter the cell and cause toxicity, suggesting that the toxin can also utilize endogenous lipid sorting pathways.

Quantitative Analysis of CTB-GM1 Binding

The affinity of CTB for GM1 has been quantified using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction. The multivalent nature of the CTB-GM1 interaction results in a very high avidity, with reported Kd values in the picomolar to nanomolar range.

| Method | Ligand | Kd (M) | Reference |

| Surface Plasmon Resonance (SPR) | GM1 | 4.61 x 10-12 | |

| Surface Plasmon Resonance (SPR) | Asialo-GM1 | 1.88 x 10-10 | |

| Whole-cell binding assays | GM1 | 4.6 x 10-10 | |

| Isothermal Titration Calorimetry | GM1 | 5 x 10-8 | |

| Nanocube-based lipid bilayer array | Fucosyl-GM1 | - | |

| Nanocube-based lipid bilayer array | GM1 | - | |

| Modified ELISA on T84 cells | Wild-type CTB | High Apparent Affinity | |

| Modified ELISA on T84 cells | CTB-H57A mutant | Lower Apparent Affinity |

Note: The significant variation in reported Kd values can be attributed to the different experimental conditions and the physical state of the GM1 receptor (e.g., in solution, on a solid support, or in a cell membrane). The multivalent binding (avidity) on surfaces like cell membranes leads to significantly higher apparent affinities compared to monovalent interactions in solution.

Signaling Pathways and Intracellular Trafficking

Upon binding to GM1 in lipid rafts, the CTB-GM1 complex is internalized through various endocytic pathways, including clathrin-dependent and -independent mechanisms. Following endocytosis, the toxin is transported in a retrograde manner through the endosomal system to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). This retrograde trafficking is a crucial step for the toxic action of the cholera toxin.

In the ER, the enzymatic A1 subunit of the cholera toxin is released from the holotoxin and retro-translocated into the cytosol. In the cytosol, the A1 subunit ADP-ribosylates the Gs alpha subunit of the heterotrimeric G protein. This modification constitutively activates adenylyl cyclase, leading to a massive increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride ion channel. This results in a large efflux of chloride ions, followed by water, into the intestinal lumen, causing the severe diarrhea characteristic of cholera.

Signaling Pathway Diagram

Caption: Cholera Toxin Signaling Pathway.

Experimental Protocols

Lipid Raft Isolation via Sucrose (B13894) Density Gradient Centrifugation

This protocol is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.

Materials:

-

Cells (1x10⁷ - 1x10⁸)

-

Lysis Buffer: 1% Triton X-100 in MES-buffered saline (MBS: 25 mM MES, pH 6.5, 150 mM NaCl)

-

Sucrose solutions (in MBS): 80%, 35%, and 5% (w/v)

-

Protease and phosphatase inhibitors

-

Ultracentrifuge tubes and rotor (e.g., SW55 Ti)

Procedure:

-

Harvest and wash cells in ice-cold MBS.

-

Resuspend the cell pellet in 1 mL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes to lyse the cells.

-

Homogenize the lysate by passing it through a 22-gauge needle 10 times.

-

Mix the 1 mL of lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Place the 2 mL of lysate/sucrose mixture at the bottom of an ultracentrifuge tube.

-

Carefully layer 2 mL of 35% sucrose solution on top of the lysate.

-

Carefully layer 1 mL of 5% sucrose solution on top of the 35% layer.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

After centrifugation, a faint band should be visible at the 5%/35% interface. This band contains the lipid rafts.

-

Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found in fractions 4-6.

-

Analyze the fractions by Western blotting for lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm successful isolation.

Experimental Workflow: Lipid Raft Isolation

Caption: Workflow for Lipid Raft Isolation.

Fluorescence Microscopy of CTB-GM1 Binding

This protocol allows for the visualization of GM1-rich lipid rafts on the cell surface.

Materials:

-

Cells grown on coverslips

-

Fluorescently labeled CTB (e.g., Alexa Fluor 488-CTB)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

Procedure:

-

Wash cells grown on coverslips twice with ice-cold PBS.

-

Incubate the cells with fluorescently labeled CTB (e.g., 1 µg/mL in PBS) for 30 minutes on ice to allow binding but prevent internalization.

-

Wash the cells three times with ice-cold PBS to remove unbound CTB.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence or confocal microscope. The fluorescent signal from the labeled CTB will indicate the location of GM1-rich domains.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for measuring the real-time binding kinetics and affinity of interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

GM1 ganglioside

-

Phospholipids (B1166683) (e.g., POPC) for creating a lipid monolayer

-

CTB protein

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Prepare a sensor chip with a self-assembled monolayer of phospholipids incorporating GM1. This creates a surface that mimics the cell membrane.

-

Inject a series of concentrations of CTB over the sensor surface and a reference surface (without GM1) at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time. The association of CTB to GM1 will cause an increase in the signal.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of CTB from GM1.

-

Regenerate the sensor surface to remove all bound CTB.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

CTB as a Neuronal Tracer

The high-affinity binding of CTB to GM1, which is abundant on neuronal membranes, makes it an excellent retrograde neuronal tracer. When injected into a target tissue, CTB is taken up by nerve terminals and transported retrogradely to the cell body. Fluorescently or enzymatically conjugated CTB can then be visualized to map neuronal pathways. This technique is widely used in neuroscience to elucidate the connectivity of the nervous system.

Conclusion

The interaction between the cholera toxin B subunit and the GM1 ganglioside is a well-characterized and high-affinity molecular recognition event with significant biological and practical implications. For cell biologists, the CTB-GM1 interaction provides a powerful tool to study the structure and function of lipid rafts and to follow retrograde trafficking pathways. For neuroscientists, CTB is an indispensable retrograde tracer for mapping neural circuits. A thorough understanding of the molecular details of this interaction, the associated cellular processes, and the methodologies to study them is crucial for researchers in these fields and for the development of potential therapeutics targeting this interaction.

References

Unraveling the Specificity of Cholera Toxin Subunit B: A Technical Guide to On-Target Precision and Off-Target Interactions

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Binding Specificity of the Cholera Toxin Subunit B Probe.

This in-depth guide provides a thorough examination of the binding characteristics of the Cholera Toxin Subunit B (CTB), a widely utilized probe in neuroscience and cell biology. While its high affinity for the monosialoganglioside GM1 is well-established, this document delves into the nuances of its specificity, exploring both its primary binding interactions and the potential for off-target binding. This guide offers detailed experimental protocols, quantitative binding data, and visual representations of key pathways and workflows to empower researchers in the accurate application and interpretation of CTB-based assays.

Introduction: The Dual Nature of CTB Binding

The B subunit of the cholera toxin (CTB) is a non-toxic homopentamer that serves as the binding component of the holotoxin.[1] Its remarkable affinity for the GM1 ganglioside, a component of the cell membrane, has made it an invaluable tool for neuronal tracing and lipid raft visualization.[2][3] Each pentameric CTB possesses five binding sites for GM1.[4] However, emerging evidence highlights that the binding landscape of CTB is more complex than previously appreciated. Off-target interactions with other gangliosides and fucosylated glycoconjugates can occur, potentially influencing experimental outcomes and their interpretation.[5][6][7] Understanding the specificity of CTB is therefore paramount for its effective use in research and development.

Quantitative Analysis of CTB Binding Affinity

The binding affinity of CTB to its primary receptor and other potential ligands has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key metric, with lower values indicating stronger binding affinity.

| Ligand | Binding Partner | Technique | Dissociation Constant (Kd) | Reference(s) |

| On-Target | ||||

| GM1 Ganglioside | Cholera Toxin B Subunit (CTB) | SPR | 4.61 x 10⁻¹² M | [8] |

| GM1 Ganglioside | Cholera Toxin B Subunit (CTB) | ITC | 43 nM | [9] |

| Off-Target | ||||

| Asialo-GM1 | Cholera Toxin B Subunit (CTB) | SPR | 1.88 x 10⁻¹⁰ M | [8] |

| GD1b Ganglioside | Cholera Toxin B Subunit (CTB) | Flow Cytometry | Low Avidity | [10] |

| Fucosyl-GM1 | Cholera Toxin B Subunit (CTB) | Nanocube-based Array | Lower avidity than GM1 | [5][11] |

| Lewis X Trisaccharide | Cholera Toxin B Subunit (CTB) | SPR | Low millimolar range | [6] |

| Lewis Y Tetrasaccharide | Cholera Toxin B Subunit (CTB) | Competition Assay | Most potent inhibitor among tested fucosylated oligosaccharides | [12] |

| Fucosylated Glycoproteins | Cholera Toxin B Subunit (CTB) | Various | Lower affinity than GM1 | [6][13][14] |

Key Experimental Protocols

Accurate assessment of CTB binding requires rigorous experimental design and execution. The following sections provide detailed methodologies for commonly employed techniques.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[15][16][17]

Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the ligand (e.g., purified gangliosides reconstituted in liposomes or fucosylated glycoproteins) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of the analyte (CTB) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

-

-

Dissociation and Regeneration:

-

Following the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte.

-

After each cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer or a high salt concentration) without denaturing the immobilized ligand.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[8][18][19]

Protocol:

-

Sample Preparation:

-

Dialyze both the protein (CTB) and the ligand (e.g., soluble ganglioside oligosaccharides or fucosylated glycans) extensively against the same buffer to minimize heats of dilution.[8]

-

Accurately determine the concentrations of both the protein and the ligand.

-

Degas the samples immediately before the experiment to prevent bubble formation.

-

-

Titration:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while continuously monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Flow Cytometry for Cell-Based Binding Analysis

Flow cytometry is a powerful technique for quantifying the binding of fluorescently labeled CTB to cell surfaces.[10]

Protocol:

-

Cell Preparation:

-

Harvest cells and wash them in a suitable buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Incubate the cells with a fluorescently labeled CTB conjugate (e.g., CTB-Alexa Fluor 488) at a predetermined optimal concentration.

-

Incubate on ice for 30-60 minutes, protected from light.

-

-

Washing:

-

Wash the cells two to three times with cold buffer to remove unbound CTB.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Analyze the data to determine the percentage of CTB-positive cells and the mean fluorescence intensity, which is proportional to the amount of bound CTB.

-

For competitive binding assays, pre-incubate cells with unlabeled competitors (e.g., soluble GM1, fucosylated sugars) before adding the fluorescently labeled CTB.[12]

-

Immunohistochemistry (IHC) and Neuronal Tracing

Fluorescently labeled CTB is widely used as a retrograde neuronal tracer.[2][3][20][21][22]

Protocol:

-

Tracer Injection:

-

Anesthetize the animal according to approved protocols.

-

Inject a small volume of fluorescently conjugated CTB (e.g., 0.1-0.5% solution) into the target brain region or peripheral tissue using a Hamilton syringe.[22]

-

-

Survival Period:

-

Allow a survival period of 2-7 days for retrograde transport of the tracer to the neuronal cell bodies.[2]

-

-

Tissue Processing:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain or spinal cord and post-fix the tissue.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

Section the tissue using a cryostat or vibratome.

-

-

Imaging:

-

Mount the sections on slides and coverslip with an anti-fade mounting medium.

-

Visualize the labeled neurons using a fluorescence microscope.

-

Off-Target Binding and Mitigation Strategies

Binding to Fucosylated Glycoconjugates

Besides GM1, CTB has been shown to bind to fucosylated structures, such as the Lewis X and Lewis Y antigens, which are present on glycoproteins and glycolipids.[6][7] This interaction occurs at a secondary binding site distinct from the canonical GM1-binding pocket.[23] While the affinity for these fucosylated glycans is generally lower than for GM1, their high abundance on some cell types can lead to significant off-target binding.[13]

Strategies to Minimize Non-Specific Binding

In all experimental applications, it is crucial to minimize non-specific binding of the CTB probe.

-

Blocking: Pre-incubation of cells or tissue sections with a blocking solution is essential. Common blocking agents include:

-

Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.

-

Normal Serum: Serum from the same species as the secondary antibody (if used) can block non-specific antibody binding sites.

-

Casein: A milk protein that can be an effective blocking agent.[4]

-

-

Washing: Thorough washing steps after incubation with the CTB probe are critical to remove unbound and weakly bound molecules.

-

Controls: Appropriate negative controls are essential for validating the specificity of CTB binding. These may include:

-

Incubation with a fluorescently labeled, non-binding protein.

-

Competition assays with an excess of unlabeled CTB or soluble GM1.

-

Using cells or tissues known to lack GM1 expression.

-

CTB-Induced Cell Signaling

Importantly, the binding of CTB to cell surface receptors, even in the absence of the toxic A subunit, can trigger intracellular signaling cascades.[1] This is a critical consideration, as it indicates that CTB is not merely a passive marker but can actively modulate cellular physiology.

-

NF-κB Activation: CTB binding can lead to the activation of the NF-κB signaling pathway, a key regulator of inflammation and immune responses.[24][25][26][27][28]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway has also been shown to be modulated by CTB binding, affecting processes such as cell proliferation and differentiation.[1]

To differentiate signaling events induced by CTB alone from those caused by the holotoxin, it is essential to use purified, recombinant CTB that is free of the A subunit. Control experiments using the holotoxin can help to delineate the specific contributions of the A and B subunits to the observed signaling events.

Visualizing Key Concepts with Graphviz

To further clarify the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: CTB binding to on-target (GM1) and off-target (fucosylated glycan) receptors.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of CTB binding.

Caption: Simplified signaling pathway of CTB-induced NF-κB activation.

Conclusion

The Cholera Toxin Subunit B is a powerful and versatile tool in biological research. However, a nuanced understanding of its binding specificity is essential for the accurate interpretation of experimental data. While its affinity for GM1 is exceptionally high, researchers must remain cognizant of potential off-target interactions with other glycans, particularly fucosylated structures. Furthermore, the capacity of CTB to induce intracellular signaling pathways underscores its role as an active biological agent rather than a passive marker. By employing the rigorous experimental protocols and mitigation strategies outlined in this guide, researchers can harness the full potential of CTB while ensuring the precision and reliability of their findings.

References

- 1. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrograde labeling of brown adipose tissue (BAT)-projecting sympathetic neurons with cholera toxin B (CTB) [protocols.io]

- 4. Hetero-multivalent Binding of Cholera Toxin Subunit B with Glycolipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Cooperativity Matters: A GM1-Like Ganglioside-Cholera Toxin B Subunit Binding Study Using a Nanocube-Based Lipid Bilayer Array - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 9. Targeting Multiple Binding Sites on Cholera Toxin B with Glycomimetic Polymers Promotes Formation of Protein–Polymer Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of cholera toxin-ganglioside interactions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding Cooperativity Matters: A GM1-Like Ganglioside-Cholera Toxin B Subunit Binding Study Using a Nanocube-Based Lipid Bilayer Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fucosylated molecules competitively interfere with cholera toxin binding to host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fucosylation of glycoproteins and glycolipids: opposing roles in cholera intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fucosylation and protein glycosylation create functional receptors for cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 18. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Crystal structures of cholera toxin in complex with fucosylated receptors point to importance of secondary binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. [PDF] Activation of Nuclear Factor Kappa B (NF-kB) Signaling Pathway Through Exercise-Induced Simulated Dopamine Against Colon Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

A Technical Guide to Cholera Toxin B Subunit (CTB) Conjugates for Research

For Researchers, Scientists, and Drug Development Professionals

The Cholera Toxin B subunit (CTB) has emerged as an indispensable tool in cellular biology and neuroscience. This non-toxic pentameric protein binds with high affinity to the ganglioside GM1, a component of the outer leaflet of the plasma membrane enriched in lipid rafts.[1][2][3] This specific interaction makes CTB an exceptional marker for identifying these dynamic membrane microdomains and a highly effective neuronal tracer for delineating neural circuits.[2][4] Furthermore, its ability to undergo retrograde transport within neurons has opened avenues for targeted drug delivery to the central nervous system.[5][6][7]

This technical guide provides a comprehensive overview of the various CTB conjugates available for research, their quantitative properties, detailed experimental protocols for their use, and visualizations of the key biological pathways and experimental workflows.

Available Cholera Toxin B Conjugates

A diverse array of CTB conjugates is commercially available, primarily categorized as fluorescently labeled or biotinylated. These conjugates are typically derived from recombinant CTB, ensuring they are free of the toxic A subunit.[1][8]

Fluorescent CTB Conjugates

Fluorescently labeled CTB is widely used for direct visualization in applications such as lipid raft staining and neuronal tracing.[2][9] The choice of fluorophore depends on the specific experimental setup, including the available excitation sources and emission filters of the imaging system, and the need for multiplexing with other fluorescent probes.

| Fluorophore Family | Conjugate Name | Excitation (nm) | Emission (nm) | Supplier Examples |

| CF™ Dyes (Biotium) | CF®405M | 408 | 452 | Biotium, Thomas Scientific |

| CF®488A | 490 | 515 | Biotium, Fisher Scientific[10] | |

| CF®532 | 527 | 558 | Biotium, Thomas Scientific[11] | |

| CF®543 | 541 | 560 | Biotium, Cambridge Bioscience[12] | |

| CF®568 | 562 | 583 | Biotium, Thomas Scientific[11] | |

| CF®594 | 593 | 614 | Biotium, Thomas Scientific[11] | |

| CF®633 | 630 | 650 | Biotium, Thomas Scientific[11] | |

| CF®640R | 642 | 662 | Biotium, Thomas Scientific[11] | |

| CF®647 | 650 | 665 | Biotium, Thomas Scientific[11] | |

| CF®660R | 663 | 682 | Biotium, Thomas Scientific[11] | |

| CF®680R | 680 | 701 | Biotium, Thomas Scientific[11] | |

| Alexa Fluor™ Dyes (Thermo Fisher Scientific) | Alexa Fluor™ 488 | 495 | 519 | Thermo Fisher Scientific[13] |

| Alexa Fluor™ 555 | 555 | 565 | Thermo Fisher Scientific[6] | |

| Alexa Fluor™ 594 | 590 | 617 | Thermo Fisher Scientific[14] | |

| Alexa Fluor™ 647 | 650 | 668 | Thermo Fisher Scientific[15] | |

| Other Fluorophores | FITC | 494 | 520 | Sigma-Aldrich, List Labs |

Biotinylated CTB Conjugates

Biotinylated CTB offers a versatile alternative for indirect detection.[3] The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) allows for signal amplification through the use of streptavidin conjugated to enzymes (e.g., horseradish peroxidase for colorimetric or chemiluminescent detection) or fluorophores. This method is particularly useful for enhancing signal intensity in immunohistochemistry and other blotting applications.[16]

| Conjugate | Molecular Weight of CTB (monomer) | Supplier Examples |

| Biotinylated Cholera Toxin B Subunit | ~11.4 kDa | Sigma-Aldrich, Thermo Fisher Scientific[17], List Labs |

Signaling Pathways and Biological Mechanisms

The utility of CTB conjugates stems from their specific interaction with GM1 gangliosides and the subsequent cellular trafficking pathways.

CTB Binding and Internalization

The CTB pentamer binds to up to five GM1 gangliosides on the cell surface.[18] This clustering of GM1 is thought to promote the association of the CTB-GM1 complex with lipid rafts.[5][18] Following binding, the complex is internalized through various endocytic pathways, including clathrin-dependent and -independent mechanisms.[19]

Caption: CTB binds to GM1 in lipid rafts and is internalized via endocytosis, followed by retrograde transport.

Experimental Protocols

The following are detailed protocols for common applications of CTB conjugates. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Lipid Raft Staining in Cultured Cells

This protocol is adapted for the surface labeling of lipid rafts on live cells followed by fixation.[1]

Materials:

-

Fluorescently labeled Cholera Toxin B subunit

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Hank's Balanced Salt Solution (HBSS)

-

4% Paraformaldehyde (PFA) in PBS

-

Nuclear counterstain (e.g., DAPI or Hoechst) (optional)

Procedure:

-

Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

-

Washing: Gently wash the cells once with pre-chilled (4°C) 1X HBSS containing 0.5% BSA.

-

Staining: Dilute the fluorescent CTB conjugate to a final concentration of 400 ng/mL to 1 µg/mL in pre-chilled 1X HBSS with 0.5% BSA.[1] Remove the wash buffer from the cells and add the diluted CTB conjugate.

-

Incubation: Incubate the cells at 4°C for 30 minutes, protected from light.[1] Incubation at low temperature minimizes endocytosis, thus restricting the label to the cell surface.

-

Washing: Wash the cells three times with pre-chilled 1X HBSS with 0.5% BSA to remove unbound conjugate.[1]

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at 4°C, protected from light.[1]

-

Counterstaining (Optional): If desired, permeabilize the cells and stain with a nuclear counterstain according to the manufacturer's protocol.

-

Imaging: Wash the cells twice with PBS and mount for fluorescence microscopy.

Caption: Workflow for staining lipid rafts on the surface of cultured cells using fluorescent CTB.

Retrograde Neuronal Tracing In Vivo

This protocol provides a general framework for in vivo retrograde neuronal tracing using fluorescently labeled CTB. Specific parameters such as injection volume, survival time, and tissue processing will need to be optimized for the animal model and neuronal pathway being studied.[20][21]

Materials:

-

Fluorescently labeled Cholera Toxin B subunit (lyophilized)

-

Sterile 0.1 M Phosphate Buffer (PB) or saline

-

Hamilton syringe or other microinjection apparatus

-

Anesthetic and surgical equipment

-

Perfusion solutions (saline and 4% PFA)

-

Cryoprotectant (e.g., 30% sucrose (B13894) in PB)

-

Sectioning equipment (cryostat or vibratome)

Procedure:

-

Tracer Preparation: Reconstitute the lyophilized fluorescent CTB in sterile 0.1 M PB to a final concentration of 0.5% (5 mg/mL).

-

Anesthesia and Surgery: Anesthetize the animal according to approved protocols. Perform the necessary surgical procedures to expose the target brain region or peripheral nerve.

-

Injection: Using a Hamilton syringe or similar microinjection device, inject a small volume (e.g., 50-200 nL for brain injections) of the CTB solution into the target area. Inject slowly to minimize tissue damage.

-

Survival Period: Allow for a survival period of 3-14 days to permit retrograde transport of the tracer. The optimal time will vary depending on the length of the neuronal pathway.

-

Perfusion and Tissue Processing: Deeply anesthetize the animal and transcardially perfuse with saline followed by 4% PFA in PB. Post-fix the brain or other relevant tissue overnight in 4% PFA at 4°C.

-

Cryoprotection: Transfer the tissue to a 30% sucrose solution in PB and allow it to equilibrate until it sinks.

-

Sectioning and Imaging: Section the tissue using a cryostat or vibratome. Mount the sections on slides and image using a fluorescence microscope.

Caption: General workflow for retrograde neuronal tracing in vivo using fluorescent CTB.

Drug Development Applications

The unique properties of CTB make it a promising tool in drug development. Its ability to cross the blood-brain barrier and target neurons opens up possibilities for the delivery of therapeutics for neurological disorders.[6][8] Furthermore, CTB-conjugated nanoparticles are being explored for targeted drug delivery to tumors that overexpress GM1.[8] The low toxicity of the B subunit makes it an attractive candidate for these applications.

Conclusion

Cholera Toxin B subunit conjugates are powerful and versatile reagents for a wide range of research applications. Their high affinity and specificity for GM1 gangliosides make them unparalleled tools for labeling lipid rafts and tracing neuronal connections. With a variety of fluorescent and biotinylated options available, researchers can select the optimal conjugate for their specific experimental needs. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the successful application of these valuable research tools.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. makhazenx.com [makhazenx.com]

- 7. CTB Labeled Lipid Raft (LR) Solution [absin.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fluorescent labeling of membrane lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotium Cholera Toxin B, CF488A Conjugate, 100 ug, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. thomassci.com [thomassci.com]

- 12. Cholera Toxin B, CF®543 Conjugate, 100 ug - Biotium [bioscience.co.uk]

- 13. Cholera Toxin Subunit B (Recombinant), Alexa Fluor™ 488 Conjugate 100 μg | Contact Us [thermofisher.com]

- 14. Cholera Toxin Subunit B (Recombinant), Alexa Fluor™ 594 Conjugate 100 μg | Buy Online [thermofisher.com]

- 15. Invitrogen Cholera Toxin Subunit B (Recombinant), Alexa Fluor 647 Conjugate 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 16. Cholera Toxin B Subunit Shows Transneuronal Tracing after Injection in an Injured Sciatic Nerve | PLOS One [journals.plos.org]

- 17. Invitrogen™ Cholera Toxin Subunit B (Recombinant), Biotin-XX Conjugate | Fisher Scientific [fishersci.ca]

- 18. Rafting with cholera toxin: endocytosis and tra/cking from plasma membrane to ER - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cholera Toxin as a Probe for Membrane Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 21. Cholera Toxin Subunit B (CTB) Retrograde tracing from the mouse colon and bladder wall. [protocols.io]

Navigating the Cellular Maze: A Technical Guide to Cholera Toxin B Subunit (CTB) Uptake Across Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

The Cholera Toxin B subunit (CTB), a non-toxic component of the cholera toxin, has emerged as a powerful tool in cell biology and a promising vector for targeted drug delivery. Its remarkable ability to penetrate cells by co-opting endogenous endocytic pathways makes understanding its uptake mechanisms a critical area of research. This in-depth technical guide provides a comprehensive overview of the current understanding of CTB uptake in different cell types, focusing on the molecular pathways, quantitative comparisons, and detailed experimental protocols to aid researchers in this field.

The Molecular Gatekeepers: Receptors for CTB Entry

The initial and most critical step in CTB internalization is its binding to specific receptors on the cell surface. While the ganglioside GM1 has long been considered the primary receptor, recent evidence highlights the role of other molecules, creating a more complex picture of CTB's cellular entry.

The Canonical Receptor: GM1 Ganglioside

The pentameric structure of CTB allows for high-avidity binding to the monosialoganglioside GM1, a component of the outer leaflet of the plasma membrane. This interaction is a cornerstone of CTB's cellular association and subsequent uptake. The density of GM1 on the cell surface is a key determinant of CTB binding and, in many cases, the efficiency of its internalization.

An Alternative Avenue: Fucosylated Glycoproteins